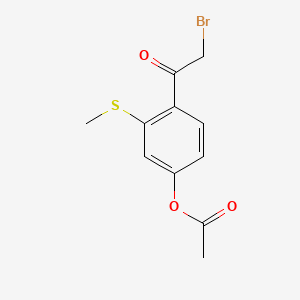

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate

Description

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate is a synthetic organic compound featuring a phenyl ring substituted with three functional groups:

- Acetate ester at the para position.

- Methylthio group (-SMe) at the meta position.

- Bromoacetyl group (-COCH₂Br) at the ortho position.

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of Elafibranor (a peroxisome proliferator-activated receptor agonist used for metabolic disorders) . Its structural complexity, combining electron-withdrawing (bromoacetyl) and electron-donating (methylthio) groups, confers unique reactivity in nucleophilic substitution and coupling reactions.

Structure

3D Structure

Properties

CAS No. |

66264-75-3 |

|---|---|

Molecular Formula |

C11H11BrO3S |

Molecular Weight |

303.17 g/mol |

IUPAC Name |

[4-(2-bromoacetyl)-3-methylsulfanylphenyl] acetate |

InChI |

InChI=1S/C11H11BrO3S/c1-7(13)15-8-3-4-9(10(14)6-12)11(5-8)16-2/h3-5H,6H2,1-2H3 |

InChI Key |

WXGUAWDYFDYWSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C(=O)CBr)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate typically involves the bromination of an acetyl group followed by the introduction of a methylthio group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

Reduction: The bromoacetyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amines or thiols.

Scientific Research Applications

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Brominated Aromatic Compounds

The table below compares the target compound with structurally related brominated aromatic derivatives, focusing on substituent effects and applications:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound enhances the electron density of the aromatic ring compared to the methoxy group (-OMe) in 2-bromo-4'-methoxyacetophenone, altering its reactivity in electrophilic aromatic substitution .

- Biological Activity : Compounds like Methyl 2-(4-bromophenyl)acetate exhibit antimicrobial properties when converted to 1,3,4-oxadiazoles, whereas the target compound’s bioactivity remains unexplored, likely due to its role as a synthetic intermediate .

- Natural vs. Synthetic Origins : The natural derivative 4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate lacks the bromoacetyl group, limiting its utility in pharmaceutical synthesis but highlighting structural diversity in phenyl acetates .

Biological Activity

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a bromoacetyl group, a methylthio group, and an acetate moiety attached to a phenyl ring. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Fabien Thery et al. demonstrated its efficacy against various bacterial strains, suggesting it could serve as a potential lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties. A phenotypic screen identified it as a potential differentiating agent for acute myeloid leukemia (AML) cells, indicating its role in inducing differentiation in cancer cell lines .

Case Study: Differentiation of AML Cells

In a study assessing the differentiation potential of small molecules in AML cell lines, this compound was found to significantly induce differentiation at concentrations as low as 10 µM. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and differentiation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Modulation of Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and growth.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have not been extensively characterized; however, preliminary studies suggest favorable absorption characteristics with moderate plasma protein binding. Further investigations are needed to elucidate its metabolic stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.